

A Comparative Crystallographic Guide to 2,6-Dibromo-4-methoxypyridine Derivatives

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Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxypyridine

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior and guiding the design of new therapeutic agents. X-ray crystallography is the definitive method for elucidating such structures. This guide provides a comparative overview of the crystallographic analysis of **2,6-Dibromo-4-methoxypyridine** derivatives, supported by experimental protocols and data from a closely related compound.

While a specific crystal structure for **2,6-Dibromo-4-methoxypyridine** is not publicly available, this guide presents the crystallographic data for 2,6-Bis(bromomethyl)pyridine to serve as a valuable point of comparison. The structural similarities between these compounds offer insights into the potential solid-state arrangement of the title compound.

Comparative Crystallographic Data

The introduction of bromine atoms and a methoxy group to the pyridine ring is expected to significantly influence the crystal packing and intermolecular interactions. The following table summarizes the key crystallographic parameters for 2,6-Bis(bromomethyl)pyridine and provides a template for the data that would be collected for **2,6-Dibromo-4-methoxypyridine**.

Parameter	2,6-Bis(bromomethyl)pyridine[1]	2,6-Dibromo-4-methoxypyridine
Chemical Formula	C7H7Br2N	C6H5Br2NO
Formula Weight	264.95	266.92
Crystal System	Monoclinic	To be determined
Space Group	P21/c	To be determined
a (Å)	8.853 (2)	To be determined
b (Å)	11.967 (3)	To be determined
c (Å)	8.169 (2)	To be determined
α (°)	90	To be determined
β (°)	108.89 (3)	To be determined
γ (°)	90	To be determined
Volume (Å ³)	818.5 (4)	To be determined
Z	4	To be determined
Calculated Density (g/cm ³)	2.152	To be determined
R-factor	0.044	To be determined

Experimental Protocols

The synthesis and crystallographic analysis of **2,6-Dibromo-4-methoxypyridine** derivatives would follow established chemical and crystallographic methodologies.

Synthesis of 2,6-Dibromo-4-methoxypyridine

A common synthetic route to **2,6-Dibromo-4-methoxypyridine** involves the reaction of 2,4,6-tribromopyridine with sodium methoxide in methanol.[2][3]

Procedure:

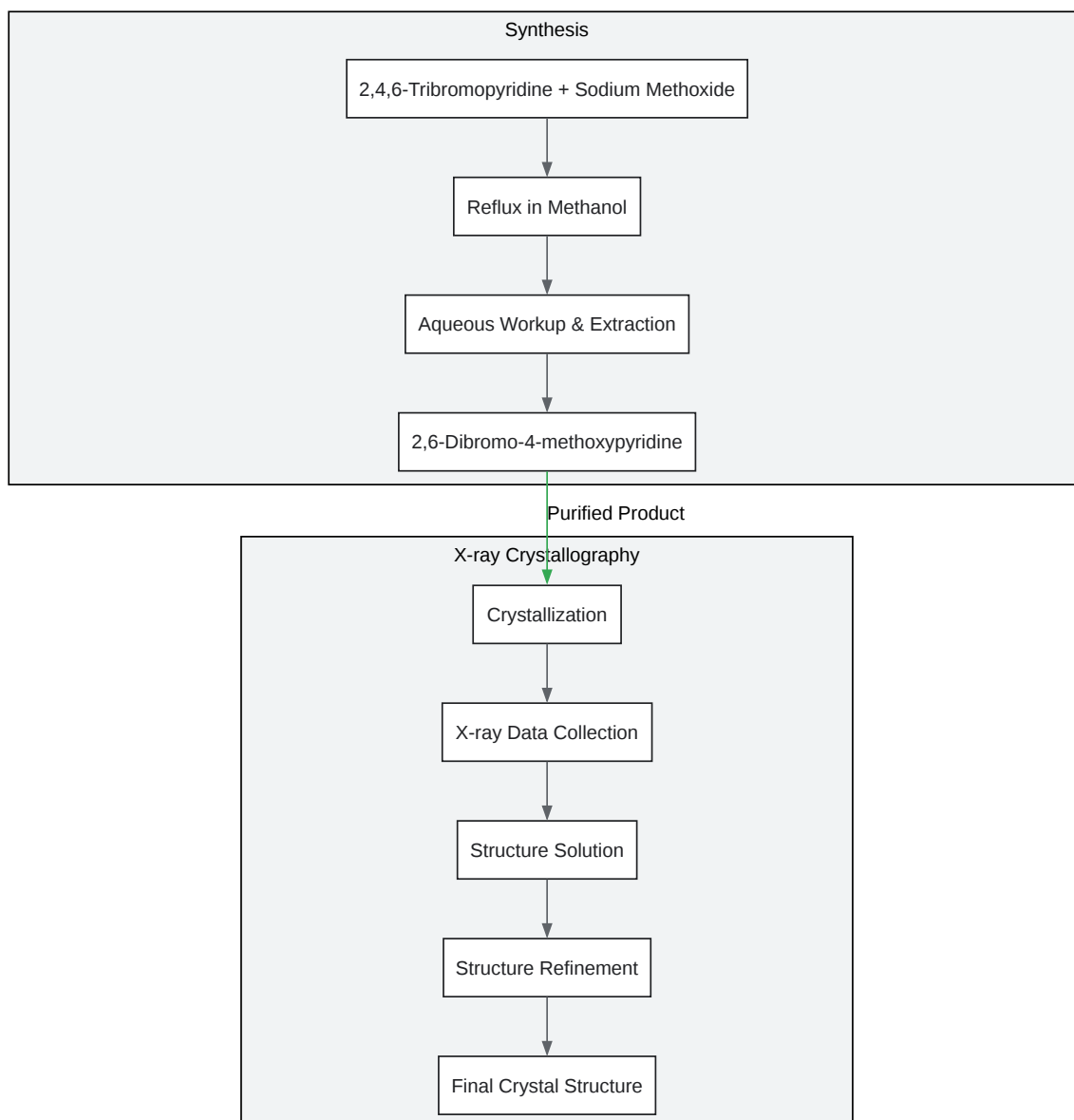
- 2,4,6-tribromopyridine is dissolved in methanol.
- A solution of sodium methoxide in methanol (typically 1.2 equivalents) is added to the reaction mixture.
- The mixture is heated under reflux.
- Upon completion, the reaction is quenched with water.
- The product is extracted with an organic solvent, such as ethyl acetate.
- The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield **2,6-Dibromo-4-methoxypyridine**.
[3]

X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.
[4][5]

- Crystallization: High-quality single crystals of the purified **2,6-Dibromo-4-methoxypyridine** derivative are grown. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a supersaturated solution.
- Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded on a detector.
[4]
- Data Reduction: The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters are determined from the positions of the diffraction spots.[6]
- Structure Solution and Refinement: The crystal structure is solved using computational methods. The initial model of the structure is then refined against the experimental data to improve its accuracy.[5][6]

Below is a diagram illustrating the general workflow from synthesis to structural analysis.



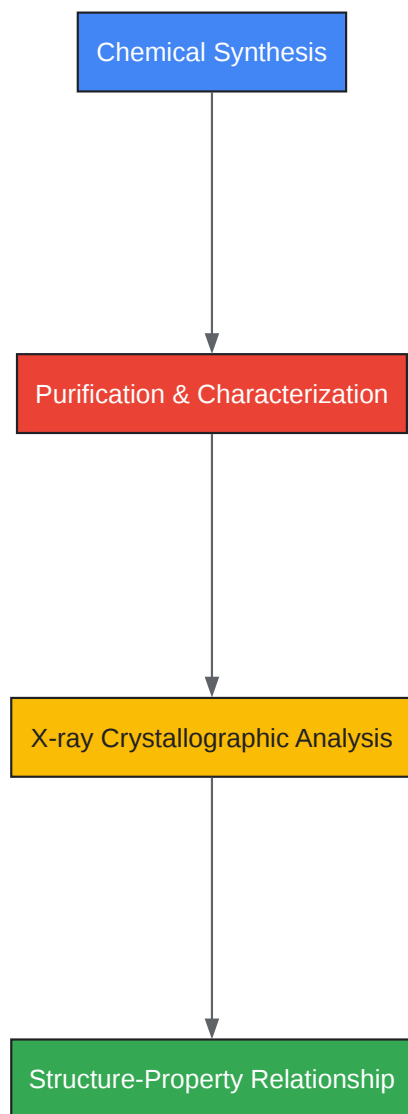
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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of **2,6-Dibromo-4-methoxypyridine**.

Structure of 2,6-Bis(bromomethyl)pyridine

The crystal structure of 2,6-Bis(bromomethyl)pyridine reveals that the bromomethyl groups are positioned on opposite sides of the pyridine ring.^[1] The molecules in the crystal are arranged in stacks along the c-axis, with a centroid-to-centroid distance of 3.778(2) Å between adjacent pyridine rings. A short Br...Br contact of 3.6025(11) Å is also observed between inversion-related molecules.^[1] This type of intermolecular interaction, along with potential π - π stacking, is crucial in dictating the overall crystal packing.

The logical progression from the chemical synthesis of a compound to the detailed analysis of its three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research.



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Caption: Logical relationship from synthesis to understanding structure-property relationships.

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